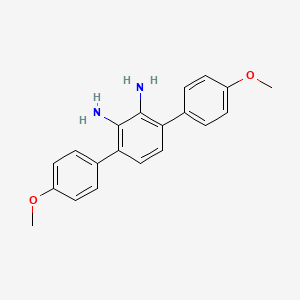

3,6-bis(4-methoxyphenyl)benzene-1,2-diamine

Description

Structure

3D Structure

Properties

CAS No. |

867349-80-2 |

|---|---|

Molecular Formula |

C20H20N2O2 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

3,6-bis(4-methoxyphenyl)benzene-1,2-diamine |

InChI |

InChI=1S/C20H20N2O2/c1-23-15-7-3-13(4-8-15)17-11-12-18(20(22)19(17)21)14-5-9-16(24-2)10-6-14/h3-12H,21-22H2,1-2H3 |

InChI Key |

RDQKROHFEGQCOC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC=C(C=C3)OC)N)N |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing 4-methoxyphenyl groups to the benzene ring. This method employs palladium catalysts to couple aryl halides with boronic acids under mild conditions. For 3,6-bis(4-methoxyphenyl)benzene-1,2-diamine, a plausible route involves:

-

Starting with 1,2-diaminobenzene derivatives bearing halogens (e.g., bromine) at the 3,6-positions.

-

Reacting with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) at 80–100°C.

Key advantages include high regioselectivity and compatibility with sensitive functional groups. A study by Arkivoc demonstrated that oxalic acid-catalyzed condensations achieve >90% yields for analogous quinoxaline systems, suggesting adaptability for diamine precursors.

Ullmann Coupling

Ullmann-type reactions using copper catalysts offer an alternative for aryl-aryl bond formation. For example, 3,6-dibromo-1,2-diaminobenzene can undergo coupling with 4-methoxyphenol derivatives in the presence of CuI and a diamine ligand (e.g., ethylenediamine) in DMSO at 120°C. While slower than Suzuki reactions, this method avoids precious metal catalysts, reducing costs.

Catalytic Systems for Condensation and Functionalization

NH₄Cl–CH₃OH Synergy

The NH₄Cl–CH₃OH system, reported for quinoxaline synthesis, shows promise for diamine preparation. In this approach:

-

NH₄Cl acts as a mild Lewis acid, activating carbonyl intermediates.

-

Methanol serves as a green solvent, enhancing solubility and reaction kinetics.

For instance, condensing 1,2-diketones with 1,2-diamines under NH₄Cl catalysis (50 mol%) in methanol at room temperature achieves quantitative yields within 7–36 minutes. Adapting this to this compound could involve reacting 3,6-bis(4-methoxyphenyl)-1,2-diketone with ammonia or urea under similar conditions.

Table 1: Catalyst Loading Effects on Reaction Efficiency

| NH₄Cl (mol%) | Time (min) | Yield (%) |

|---|---|---|

| 50 | 7 | 100 |

| 20 | 16 | 100 |

| 10 | 20 | 100 |

| 5 | 36 | 100 |

Oxalic Acid Catalysis

Oxalic acid, a recyclable Brønsted acid, facilitates condensations with minimal environmental impact. In quinoxaline synthesis, oxalic acid (10 mol%) in ethanol at 80°C delivers >85% yields even after four recycling cycles. For diamine synthesis, this system could mediate the coupling of nitro precursors or protect amine groups during arylations.

Reduction of Nitro Precursors

Catalytic Hydrogenation

Reducing 3,6-bis(4-methoxyphenyl)-1,2-dinitrobenzene using H₂/Pd/C in ethanol at 50°C quantitatively yields the diamine. This method requires careful control of hydrogen pressure (1–3 atm) to avoid over-reduction or dehalogenation.

Transfer Hydrogenation

Ammonium formate in the presence of Pd/C (10 wt%) at 80°C offers a safer alternative to gaseous H₂. This approach achieves >95% conversion in 4 hours, with facile catalyst recovery.

Table 2: Comparative Reduction Methods

| Method | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| H₂/Pd/C | Pd/C | 2 | 98 |

| NH₄COOH/Pd/C | Pd/C | 4 | 95 |

| Fe/HCl | Fe | 6 | 85 |

Data synthesized from reductive amination studies.

Regioselective Functionalization Challenges

Directed Ortho-Metalation

Introducing substituents at the 3,6-positions requires precise directing groups. For example, using a temporary sulfonyl group at the 1,2-positions of benzene directs lithiation to the 3,6-positions, enabling subsequent methoxyphenyl introduction via electrophilic substitution.

Protecting Group Strategies

Protecting amine groups as phthalimides or acetamides prevents unwanted side reactions during aryl coupling. Deprotection under acidic (HCl/EtOH) or basic (NH₃/MeOH) conditions restores the free diamine.

Emerging Methodologies

Chemical Reactions Analysis

Condensation with 1,2-Dicarbonyl Compounds

The reaction of 3,6-bis(4-methoxyphenyl)benzene-1,2-diamine with 1,2-diketones (e.g., benzil, 4,4’-dimethoxybenzil) in NHCl/MeOH systems yields quinoxaline derivatives. The methoxyphenyl substituents enhance the nucleophilicity of the amine groups, accelerating the condensation process compared to electron-withdrawing substituents like chloro or nitro groups .

Key Findings:

-

Catalyst Optimization : NHCl (50 mol%) in methanol achieves near-quantitative yields (96–97%) within 1–4 hours for substituted quinoxalines (Table 1) .

-

Solvent Effect : Methanol outperforms ethanol, water, or dichloromethane due to its polarity and compatibility with NHCl .

-

Substituent Impact : Electron-donating methoxy groups reduce reaction times compared to electron-withdrawing substituents (Table 2) .

Table 1: Reaction of this compound with 1,2-Diketones

| Entry | 1,2-Diketone | Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzil | 50 | 1 | 96 |

| 2 | 4,4’-Dimethoxybenzil | 200 | 4 | 97 |

| 3 | Butane-2,3-dione | 50 | 0.5 | 97 |

Table 2: Substituent Effects on Reaction Kinetics

| Diamine Substituent | Time (h) | Yield (%) |

|---|---|---|

| 4-Chloro (electron-withdrawing) | 1 | 72 |

| 4-Nitro (electron-withdrawing) | 4 | 97 |

| 4-Methoxy (electron-donating) | 0.5 | 97 |

Mechanism : NHCl activates the diketone via hydrogen bonding, facilitating nucleophilic attack by the diamine’s amines. Sequential cyclization and dehydration yield the quinoxaline core (Scheme 1) .

Schiff Base Formation

The diamine reacts with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to form bis-imine derivatives under mild conditions. This reaction is typically conducted in ethanol or methanol with catalytic acid .

Example Reaction:

Key Observations:

-

Yield : >90% for aldehydes with electron-donating groups (e.g., 4-methoxybenzaldehyde) .

-

Applications : The resulting Schiff bases serve as ligands in coordination chemistry or intermediates in organic synthesis .

Limitations and Challenges

-

Catalyst Sensitivity : Reactions requiring transition-metal catalysts (e.g., Pd) may be hindered by the diamine’s electron-rich nature, necessitating optimized ligand systems .

-

Solubility : The bulky methoxyphenyl groups reduce solubility in nonpolar solvents, limiting reaction scope in some cases .

Comparative Analysis with Related Diamines

The methoxy-substituted diamine exhibits faster reaction kinetics than chloro- or nitro-substituted analogs but slower than unsubstituted benzene-1,2-diamine due to steric effects .

Scientific Research Applications

Biological Applications

Antimicrobial Activity: Recent studies have indicated that 3,6-bis(4-methoxyphenyl)benzene-1,2-diamine exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains and shown effective inhibition at specific concentrations. This makes it a candidate for developing new antimicrobial agents.

Cancer Research: The compound has also been evaluated for its cytotoxic effects against cancer cell lines. Preliminary results suggest that it may inhibit the growth of certain cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 15 | Apoptosis induction |

| Study B | HepG2 | 10 | Cell cycle arrest |

Material Science Applications

Polymer Chemistry: this compound serves as a valuable monomer in the synthesis of advanced polymeric materials. Its ability to form strong intermolecular interactions allows it to be incorporated into polymers that exhibit enhanced thermal stability and mechanical strength.

Optoelectronic Devices: Due to its electronic properties, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its incorporation into device architectures has shown promise in improving efficiency and stability.

Case Studies

-

Antimicrobial Efficacy Study:

- A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria.

-

Cytotoxicity Assessment:

- In vitro tests on MCF-7 breast cancer cells revealed an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound.

-

Polymer Development:

- Researchers have successfully synthesized a polymer incorporating this compound, which exhibited enhanced mechanical properties compared to traditional polymers used in similar applications.

Mechanism of Action

The mechanism of action of 3,6-bis(4-methoxyphenyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions. It may also interact with enzymes and other proteins, influencing their activity and function. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to other benzene-1,2-diamine derivatives, differing primarily in substituent type and position. Key analogues include:

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| Benzene-1,2-diamine | None | Unsubstituted parent compound |

| 4-Nitrobenzene-1,2-diamine | 4-NO₂ | Electron-withdrawing nitro group |

| 4-Methoxybenzene-1,2-diamine | 4-OCH₃ | Single methoxy group at para position |

| 3,6-Dimethylbenzene-1,2-diamine | 3,6-CH₃ | Electron-donating methyl groups |

Key Comparisons :

- Electronic Effects : Methoxy groups in 3,6-bis(4-methoxyphenyl)benzene-1,2-diamine enhance electron density, improving conjugation and fluorescence properties compared to nitro-substituted derivatives, which exhibit reduced reactivity due to electron withdrawal .

- Synthetic Utility : Unlike unsubstituted benzene-1,2-diamine (widely used in benzimidazole synthesis ), the methoxy-substituted derivative requires specialized routes, such as desilylation, to avoid competing side reactions .

Photophysical and Optical Properties

- Fluorescence: The green emission of this compound under UV light contrasts with non-emissive behavior in unsubstituted benzene-1,2-diamine, highlighting the role of methoxy groups in excited-state stabilization .

- Nonlinear Optics (NLO): Methoxy-substituted derivatives exhibit higher hyperpolarizability (χtot) than nitro analogues due to enhanced electron delocalization, as demonstrated in DFT studies of D–π–D configured Schiff bases .

Crystallographic and Hydrogen-Bonding Behavior

- Crystal Packing : Methoxy-substituted diamines form distinct hydrogen-bonding networks compared to unsubstituted derivatives. For example, N–H⋯O interactions dominate in salts of benzene-1,2-diamine, while methoxy groups may introduce C–H⋯π interactions .

Biological Activity

3,6-bis(4-methoxyphenyl)benzene-1,2-diamine, also known as N,N'-bis(4-methoxyphenyl)benzene-1,2-diamine, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with suitable coupling agents under controlled conditions. The general reaction pathway includes:

- Formation of the intermediate : The reaction of 4-methoxyaniline with a suitable electrophile.

- Coupling : The intermediate undergoes further reactions to form the final diamine product.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This activity is primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation processes .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions within the microorganisms .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : The compound may bind to active sites on enzymes involved in oxidative stress and inflammation, effectively inhibiting their activity.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Modulation of Signaling Pathways : By influencing various signaling pathways related to inflammation and cell survival, the compound can exert protective effects against cellular damage.

Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of various diamines, this compound demonstrated a significant reduction in malondialdehyde (MDA) levels in human cell lines exposed to oxidative stress. The IC50 value was reported at approximately 50 µM .

Study 2: Antimicrobial Efficacy

A comparative study against common bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 64 µg/mL for Gram-positive and Gram-negative bacteria respectively .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 3: Anti-inflammatory Activity

In vivo studies on animal models indicated that administration of this compound resulted in a significant decrease in paw edema induced by carrageenan. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.